molecular formula C8H8N4 B1584267 2-Hydrazinoquinoxaline CAS No. 61645-34-9

2-Hydrazinoquinoxaline

Cat. No. B1584267
CAS RN: 61645-34-9
M. Wt: 160.18 g/mol
InChI Key: GULVDPYLWVXKGC-UHFFFAOYSA-N
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Patent
US04008322

Procedure details

One hundred ml. of triethylorthoformate was mixed with 8.98 g. of 2-hydrazinoquinoxaline. The mixture was stirred at reflux and cooled as in the example above, and 9 g. of crude product was collected. After recrystallization from ethanol, the product was identified as s-triazolo[ 4,3-a]quinoxaline, m.p. 238°-39° C. The final yield was 5 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(O[CH2:9][CH3:10])OCC)C.[NH:11]([C:13]1C=[N:21][C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[N:14]=1)[NH2:12]>>[CH:13]1[N:14]2[C:15]3[C:20]([N:21]=[CH:9][C:10]2=[N:12][N:11]=1)=[CH:19][CH:18]=[CH:17][CH:16]=3

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(OCC)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(N)C1=NC2=CC=CC=C2N=C1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
of crude product was collected
CUSTOM
Type
CUSTOM
Details
After recrystallization from ethanol

Outcomes

Product
Name
Type
Smiles
C1=NN=C2N1C1=CC=CC=C1N=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.